

Application Note: Pimasertib with FOLFIRI in KRAS-Mutated mCRC

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Compound Focus: Pimasertib

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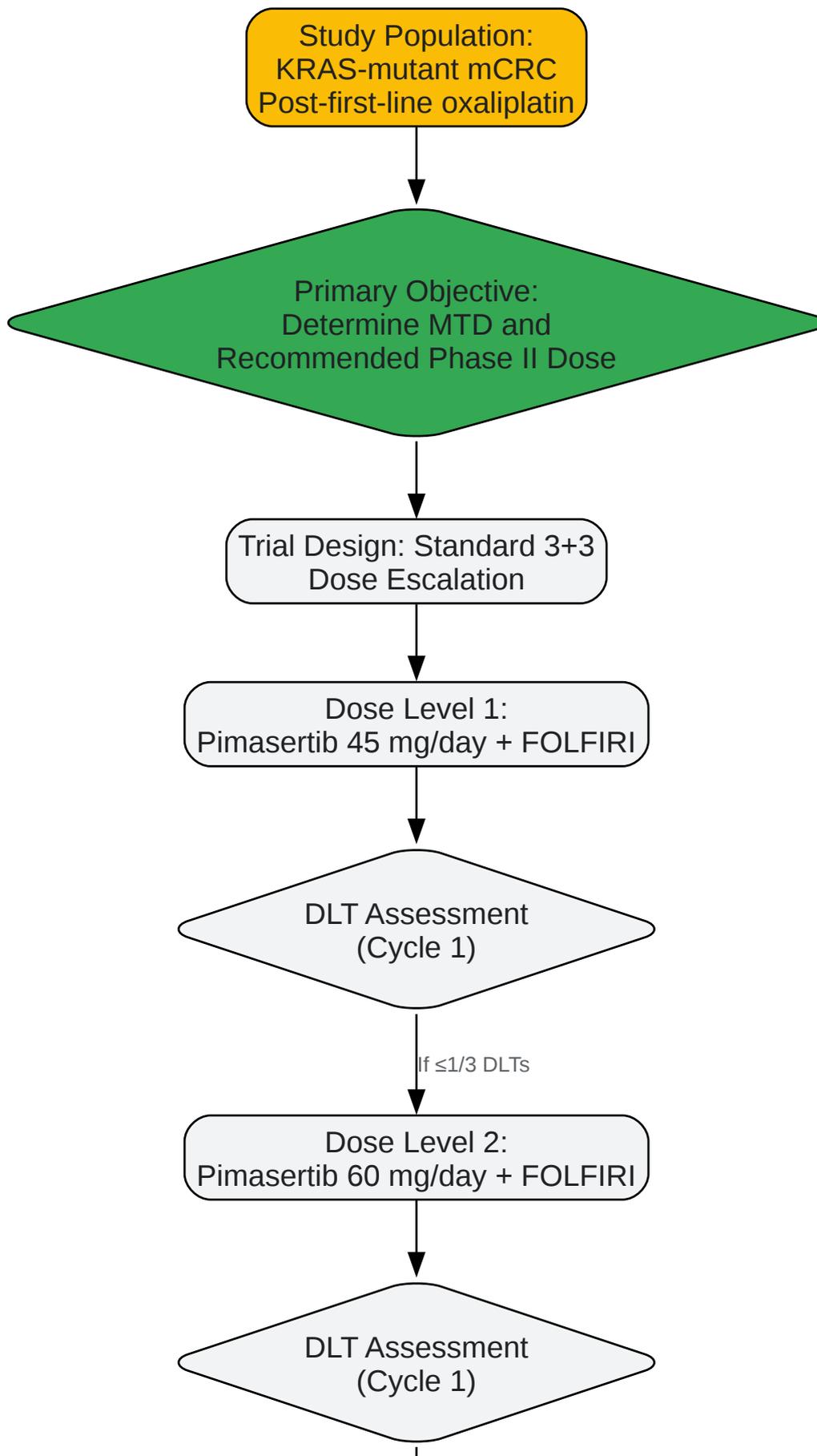
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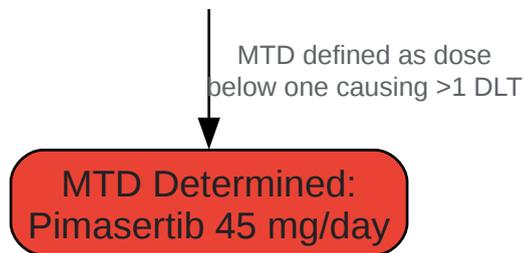
1. Introduction and Rationale The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade frequently dysregulated in human cancers, including metastatic colorectal cancer (mCRC). Activating mutations in the KRAS gene, found in approximately 40% of mCRC cases, drive constitutive activation of this pathway and are associated with resistance to anti-EGFR therapies [1] [2]. This creates an unmet need for effective treatments in the second-line setting for this patient population [1].

Pimasertib (MSC1936369B) is a highly selective, orally bioavailable small-molecule inhibitor of MEK1/2, kinases downstream of KRAS in the MAPK pathway [1]. Preclinical models demonstrated potent antitumor activity for **pimasertib** both alone and in combination [1]. This provided the rationale for a Phase I/II study investigating the combination of **pimasertib** with the standard chemotherapy regimen FOLFIRI (5-fluorouracil, folinic acid, and irinotecan) as a second-line treatment for patients with KRAS-mutant mCRC [1] [3].

2. Study Design and Methodology

The following workflow outlines the structure of the Phase I safety run-in study:





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2.1. Trial Design This was a two-part, open-label, multicenter study comprising an initial safety run-in phase (Phase I) followed by a randomised Phase II part. The results described here pertain only to the safety run-in phase [1].

- **Primary Objective:** To determine the maximum-tolerated dose (MTD) and the recommended phase II dose (RP2D) of **pimasertib** combined with FOLFIRI [1].
- **Patient Population:** Patients aged ≥ 18 years with histologically confirmed KRAS-mutant mCRC that had progressed during or after first-line treatment with an oxaliplatin plus fluoropyrimidine-based chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and adequate organ function [1] [3].
- **Treatment Schedule:**
 - **FOLFIRI:** Administered on days 1 and 15 of each 28-day cycle. The regimen consisted of irinotecan (180 mg/m²), folinic acid (200 mg/m² I-leucovorin or 400 mg/m² DL-leucovorin), followed by 5-fluorouracil (400 mg/m² bolus then 2400 mg/m² over 46 hours) [1].
 - **Pimasertib:** Administered orally on a 5-days-on/2-days-off schedule (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].
- **Dose Escalation:** A standard 3+3 cohort design was used. The starting dose of **pimasertib** was 45 mg per day, with planned escalation in $\sim 33\%$ increments until the MTD was reached [1].

2.2. Key Assessments

- **Safety:** Dose-limiting toxicities (DLTs) were assessed during cycle 1 and classified per NCI-CTCAE v3.0. Safety was also evaluated via adverse events (AEs), laboratory tests, and ophthalmologic exams [1].
- **Efficacy:** Antitumor activity was evaluated as a secondary objective. Tumor response was assessed using Response Evaluation Criteria In Solid Tumours (RECIST v1.0) [1].
- **Pharmacokinetics (PK):** Plasma samples were collected at multiple timepoints during cycle 1 to characterize the PK profiles of **pimasertib**, irinotecan, and its active metabolite SN-38 [1].

3. Key Findings and Data Summary

3.1. Safety and Tolerability

- **Maximum Tolerated Dose (MTD):** The MTD of **pimasertib** in combination with FOLFIRI was determined to be **45 mg per day**. Dose escalation to 60 mg per day was limited by toxicity [1] [4].
- **Dose-Limiting Toxicities (DLTs):** DLTs were not specified in detail in the abstract, but the MTD was defined as the dose below that which caused more than one DLT [1].
- **Most Common Treatment-Emergent Adverse Events:** The most frequently reported AEs were diarrhoea, nausea, vomiting, asthenia (weakness), and skin/rash events [1] [5]. The safety profile was consistent with the known toxicities of the individual drugs, with no new safety signals identified [1].

3.2. Efficacy Outcomes Efficacy was analyzed in 15 of the 16 enrolled patients [1]. The best overall responses are summarized below:

Efficacy Parameter	Number of Patients (n=15)	Percentage
Partial Response (PR)	2	~13%
Stable Disease (SD)	9	60%
Progressive Disease (PD)	3	20%
Not Evaluable (NE)	1	~7%
Disease Control Rate (PR+SD)	11	~73%

Table: Best Overall Response in the Efficacy Analysis Population [1].

4. Discussion and Conclusion

The Phase I safety run-in study demonstrated that **pimasertib** can be combined with FOLFIRI at a dose of 45 mg per day (on a 5-days-on/2-days-off schedule) with a manageable safety profile in patients with KRAS-mutant mCRC [1]. The observed toxicities were predictable and consistent with the individual drug profiles.

The combination showed preliminary signs of antitumor activity, with a disease control rate of 73% in a patient population that had progressed after first-line therapy [1]. This provided the foundation for the subsequent randomised Phase II part of the study, which aimed to further evaluate the efficacy of this combination compared to FOLFIRI alone.

5. References

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